2-(4-Methylbenzoyl)cyclohexanecarboxylic acid 2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 107147-13-7
VCID: VC0008660
InChI: InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)
SMILES: CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O
Molecular Formula: C15H18O3
Molecular Weight: 246.30162

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid

CAS No.: 107147-13-7

Cat. No.: VC0008660

Molecular Formula: C15H18O3

Molecular Weight: 246.30162

* For research use only. Not for human or veterinary use.

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid - 107147-13-7

Specification

CAS No. 107147-13-7
Molecular Formula C15H18O3
Molecular Weight 246.30162
IUPAC Name 2-(4-methylbenzoyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H18O3/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15(17)18/h6-9,12-13H,2-5H2,1H3,(H,17,18)
SMILES CC1=CC=C(C=C1)C(=O)C2CCCCC2C(=O)O

Introduction

Chemical Identity and Properties

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid is characterized by its cyclohexane ring structure bearing both a carboxylic acid group and a 4-methylbenzoyl substituent. The compound has the molecular formula C15H18O3 and a molecular weight of 246.306 g/mol . The IUPAC name is specifically identified as cis-2-(4-methylbenzoyl)-1-cyclohexanecarboxylic acid, indicating the specific stereochemical arrangement of the substituents on the cyclohexane ring . The compound can be represented by the SMILES notation CC1=CC=C(C=C1)C(=O)C1CCCCC1C(O)=O, which provides a linear textual representation of its molecular structure .

The InChIKey identifier for this compound is JHAROMYZTGWTSG-UHFFFAOYNA-N, which serves as a unique digital representation of its chemical structure that allows for easy database searching and chemical information retrieval . The following table summarizes the key chemical identifiers and properties of 2-(4-methylbenzoyl)cyclohexanecarboxylic acid:

PropertyValue
Common Name2-(4-Methylbenzoyl)cyclohexanecarboxylic acid
IUPAC Namecis-2-(4-Methylbenzoyl)-1-cyclohexanecarboxylic acid
CAS Number107147-13-7
Molecular FormulaC15H18O3
Molecular Weight246.306 g/mol
SMILESCC1=CC=C(C=C1)C(=O)C1CCCCC1C(O)=O
InChIKeyJHAROMYZTGWTSG-UHFFFAOYNA-N

Structural Characteristics

The compound features three key functional groups: a cyclohexane ring, a carboxylic acid group, and a 4-methylbenzoyl group. The cyclohexane ring provides a rigid, three-dimensional framework for the molecule, while the carboxylic acid group contributes acidic properties and potential for hydrogen bonding. The 4-methylbenzoyl group introduces aromaticity and potential for π-stacking interactions, which may be significant for its chemical reactivity and biological interactions.

Categories and Classification

2-(4-Methylbenzoyl)cyclohexanecarboxylic acid falls into several chemical categories based on its structural features :

  • Aliphatic Cyclic Structures - due to the cyclohexane ring

  • Aromatic Cyclic Structures - due to the 4-methylphenyl group

  • Ketones - due to the carbonyl group connecting the cyclohexane and aromatic portions

  • Carboxylic Acids - due to the carboxylic acid functional group

  • Aliphatic Carboxylic Acids - specifically due to the carboxylic acid group attached to the aliphatic cyclohexane ring

Comparative Analysis

Comparing 2-(4-methylbenzoyl)cyclohexanecarboxylic acid with structurally similar compounds provides context for understanding its potential properties and applications. The following table compares our target compound with related structures:

CompoundKey Structural DifferencePotential Functional Implications
2-(4-Methylbenzoyl)cyclohexanecarboxylic acidReference compoundBase properties
2-(4-Bromobenzoyl)cyclohexanecarboxylic acidBromine instead of methyl groupIncreased reactivity for cross-coupling; potential for covalent binding to nucleophilic residues in enzymes
2-(4-Methylbenzoyl)benzoic acidBenzene ring instead of cyclohexaneDifferent geometric constraints; greater rigidity and planarity
3-(4-Methylbenzoyl)cyclohexanecarboxylic acidDifferent substitution position on cyclohexaneAltered spatial arrangement of functional groups; different stereochemical properties

Structure-Activity Relationships

The structural variations in these related compounds can significantly impact their chemical behaviors and potential biological activities. For instance:

Research Status and Future Directions

  • Exploration as a building block for pharmaceutical synthesis, particularly for compounds targeting neurological and metabolic disorders

  • Investigation of its potential as an intermediate in the synthesis of complex organic molecules

  • Studies on its stereochemical properties and the impact of cis-trans isomerism on its reactivity and biological activity

  • Comparative studies with structurally similar compounds to establish structure-activity relationships

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